molecular formula C6H2Br2N2O B2865022 4,6-Dibromo-2,1,3-benzoxadiazole CAS No. 769-56-2

4,6-Dibromo-2,1,3-benzoxadiazole

Cat. No.: B2865022
CAS No.: 769-56-2
M. Wt: 277.903
InChI Key: CWWZUAXJZKSULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2,1,3-benzoxadiazole is a heterocyclic compound with the molecular formula C6H2Br2N2O It is characterized by the presence of two bromine atoms at the 4 and 6 positions on a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-2,1,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole. The process involves the use of bromine in the presence of iron as a catalyst. The reaction typically proceeds as follows:

  • Dissolve 2,1,3-benzoxadiazole in a suitable solvent such as acetic acid.
  • Add bromine dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stir the reaction mixture for several hours to ensure complete bromination.
  • Filter the reaction mixture to remove any solid impurities.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine addition rate, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

  • 4-Aryloxy-6-bromo-2,1,3-benzoxadiazoles
  • 4-Arylthio-6-bromo-2,1,3-benzoxadiazoles

Scientific Research Applications

4,6-Dibromo-2,1,3-benzoxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dibromo-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The bromine atoms on the benzoxadiazole ring can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-2,1,3-benzothiadiazole
  • 4,7-Dibromo-2,1,3-benzoselenadiazole
  • 4,7-Dibromo-2,1,3-benzothia(selena,oxa)diazoles

Uniqueness

4,6-Dibromo-2,1,3-benzoxadiazole is unique due to the specific positioning of the bromine atoms on the benzoxadiazole ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,6-dibromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWZUAXJZKSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NON=C21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-56-2
Record name 4,6-dibromo-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.